![molecular formula C31H48N2O2S B14345787 N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea CAS No. 91835-73-3](/img/structure/B14345787.png)
N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two tert-butyl groups and two hydroxyphenyl groups attached to a thiourea backbone. This compound is widely used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea typically involves the reaction of 3,4-di-tert-butyl-2-hydroxybenzyl chloride with thiourea. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: Utilized in the stabilization of plastics, rubber, and other materials prone to oxidation.
Mecanismo De Acción
The antioxidant properties of N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea are attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative damage. The presence of tert-butyl groups enhances its stability and effectiveness as an antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
Irganox 1098: N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide], used as a primary antioxidant for stabilizing polymers.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
Uniqueness
N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea is unique due to its thiourea backbone, which provides additional stability and reactivity compared to other antioxidants. Its dual hydroxyphenyl groups enhance its ability to scavenge free radicals, making it highly effective in preventing oxidative degradation.
Propiedades
Número CAS |
91835-73-3 |
|---|---|
Fórmula molecular |
C31H48N2O2S |
Peso molecular |
512.8 g/mol |
Nombre IUPAC |
1,3-bis[(3,4-ditert-butyl-2-hydroxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C31H48N2O2S/c1-28(2,3)21-15-13-19(25(34)23(21)30(7,8)9)17-32-27(36)33-18-20-14-16-22(29(4,5)6)24(26(20)35)31(10,11)12/h13-16,34-35H,17-18H2,1-12H3,(H2,32,33,36) |
Clave InChI |
AVCFFJOHHIAGMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=C(C=C1)CNC(=S)NCC2=C(C(=C(C=C2)C(C)(C)C)C(C)(C)C)O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


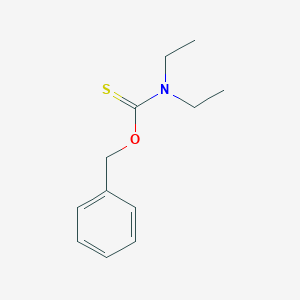
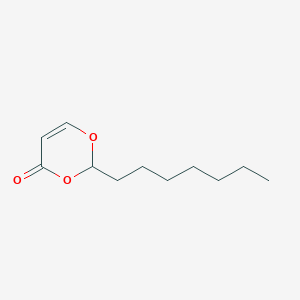
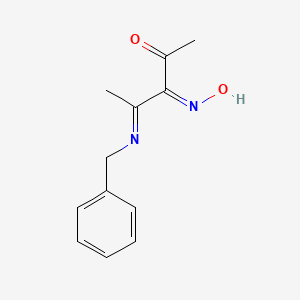
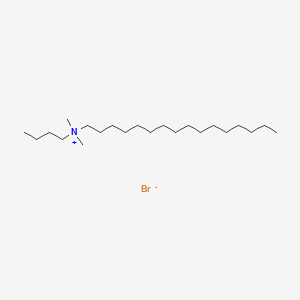
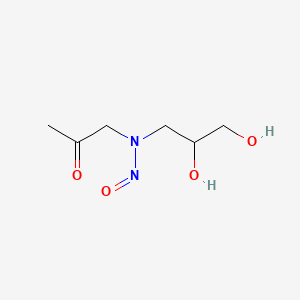

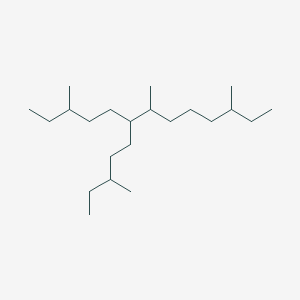
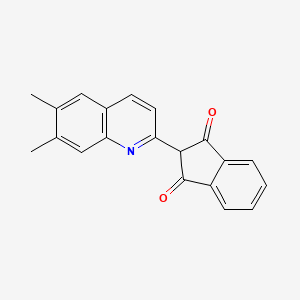
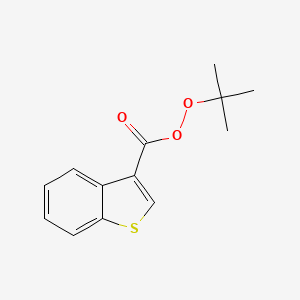
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
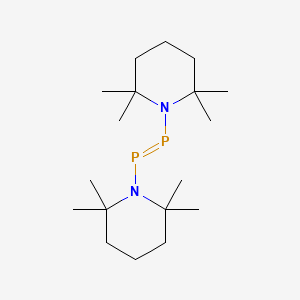
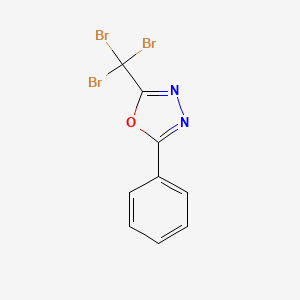
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
